3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Overview
Description
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid compound with a molecular weight of 215.95 . It is a solid substance and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BF2O4 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including this compound, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Catalysis and Organic Synthesis
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid and its derivatives have been explored for their catalytic properties in various organic synthesis reactions. For instance, boronic acids are known to facilitate direct amide condensation reactions, serving as "green" catalysts due to their strong electron-withdrawing effects and recyclability (Ishihara, K., Kondo, S., & Yamamoto, H., 2001). Additionally, the compound's utility in the palladium-catalyzed cross-coupling reactions for synthesizing novel bile acids analogs with modified side chains highlights its versatility in organic synthesis (Mayorquín-Torres, M. C., Flores‐Álamo, M., & Iglesias-Arteaga, M. A., 2015).
Supramolecular Assemblies
In the realm of supramolecular chemistry, phenylboronic acids, including derivatives of this compound, have been utilized to design and synthesize supramolecular assemblies. These assemblies are formed through hydrogen bonding and have potential applications in molecular recognition and sensor design (Pedireddi, V., & Seethalekshmi, N., 2004).
Novel Materials Development
Research has demonstrated the incorporation of boronic acid derivatives into the fabrication of novel materials, such as covalent organic frameworks (COFs) and hybrid nanomaterials. COFs synthesized using phenyl diboronic acids, including derivatives similar to this compound, exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for gas storage and separation applications (Côté, A. P., Benin, A., Ockwig, N. W., O'Keeffe, M., Matzger, A., & Yaghi, O., 2005).
Selective Chemical Reactions
Boronic acid-functionalized materials have been developed for the selective enrichment of biomolecules, such as nucleosides, from complex samples. The synthesis of boronic-acid-functionalized magnetic attapulgite demonstrates the ability to capture and enrich cis-diol-containing biomolecules, showing remarkable selectivity and capacity for nucleosides (Cheng, T., Li, H., Ma, Y., Liu, X., & Zhang, H., 2015).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer a boron atom to a metal catalyst, such as palladium, in a process known as transmetalation . This allows the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound are likely to be highly dependent on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, its primary effect would be the facilitation of carbon-carbon bond formation, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of certain catalysts . Additionally, like other boronic acids, this compound may be sensitive to conditions that can cause it to degrade, such as exposure to high temperatures or certain chemical reagents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXVGIUPPVTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675136 | |
Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-74-7 | |
Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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